molecular formula C20H25N3O B5306443 3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride

3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride

Cat. No. B5306443
M. Wt: 323.4 g/mol
InChI Key: SDLFZGDJLKWGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride, commonly known as DAPI, is a fluorescent dye that is widely used in scientific research. DAPI is a small molecule that binds to DNA and emits blue fluorescence upon excitation with ultraviolet light. Due to its unique properties, DAPI has become a valuable tool for a variety of applications in the fields of biology, biochemistry, and medicine.

Mechanism of Action

DAPI binds to the minor groove of DNA and emits blue fluorescence upon excitation with ultraviolet light. The binding of DAPI to DNA is dependent on the base sequence and structure of DNA. DAPI has a high affinity for AT-rich regions of DNA and is less effective in binding to GC-rich regions.
Biochemical and Physiological Effects
DAPI has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that does not affect cell viability or function. However, the use of DAPI in experiments may interfere with the natural structure and function of DNA, which should be taken into consideration when interpreting results.

Advantages and Limitations for Lab Experiments

The major advantage of DAPI is its ability to specifically label DNA in cells and tissues. It is a highly sensitive and reliable stain that can be used in a variety of applications. DAPI is also compatible with other fluorescent dyes and can be used in multiplex experiments. However, DAPI has some limitations, including its requirement for ultraviolet excitation and its inability to distinguish between live and dead cells.

Future Directions

The use of DAPI in scientific research is likely to continue to expand in the future. Some potential future directions include the development of new fluorescent dyes with improved properties, the use of DAPI in combination with other techniques such as super-resolution microscopy, and the application of DAPI in the study of DNA dynamics and epigenetics. Additionally, the use of DAPI in clinical applications, such as cancer diagnosis and treatment, may also be explored in the future.
Conclusion
In summary, DAPI is a valuable tool for scientific research that allows for the specific labeling of DNA in cells and tissues. Its unique properties have enabled its use in a variety of applications, and its potential future directions suggest that it will continue to be an important tool for researchers in the years to come.

Synthesis Methods

The synthesis of DAPI involves several steps, including the reaction of 2,8-dimethylquinoline with ethyl chloroformate, followed by the reaction of the resulting intermediate with 2,7-diaminospiro[4.5]decane. The final product is obtained by treatment with hydrochloric acid. The synthesis of DAPI is a complex process that requires specialized knowledge and skills.

Scientific Research Applications

DAPI is widely used in scientific research as a fluorescent stain for the visualization of DNA. It is commonly used in microscopy to label chromosomes, nuclei, and other DNA-containing structures in cells and tissues. DAPI is also used in flow cytometry to analyze DNA content in cells and in gel electrophoresis to detect DNA fragments.

properties

IUPAC Name

2,9-diazaspiro[4.5]decan-2-yl-(2,8-dimethylquinolin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-14-5-3-6-16-11-17(15(2)22-18(14)16)19(24)23-10-8-20(13-23)7-4-9-21-12-20/h3,5-6,11,21H,4,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLFZGDJLKWGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N3CCC4(C3)CCCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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